D-Galactose oxime, (1E)-
Description
Aldehyde Group Reactivity in D-Galactose for Oxime Formation
D-galactose, like other aldoses, exists in equilibrium between its cyclic hemiacetal forms (pyranose and furanose) and the open-chain aldehyde form. libretexts.org It is the aldehyde group in the open-chain form that is crucial for the formation of the oxime. pearson.comjuniperpublishers.com This aldehyde group possesses an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.
The reaction to form D-galactose oxime involves the condensation of D-galactose with hydroxylamine (B1172632) (NH₂OH). ontosight.aipearson.comwikipedia.org This reaction is a classic example of the reactivity of the aldehyde group in a sugar molecule. pearson.com The presence of the aldehyde allows for a chemoselective modification, a valuable feature in the complex world of carbohydrate chemistry. juniperpublishers.com
Principles of Nucleophilic Addition Mechanisms in Carbohydrate Oxime Synthesis
The synthesis of D-galactose oxime proceeds via a nucleophilic addition mechanism, a cornerstone reaction in organic chemistry. pearson.comdoubtnut.com The reaction is typically carried out under mildly acidic conditions. quimicaorganica.org
The key steps of the mechanism are as follows:
Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the open-chain form of D-galactose. pearson.comdoubtnut.com
Proton Transfer: A proton transfer from the nitrogen to the oxygen atom occurs, forming a carbinolamine intermediate.
Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime. pearson.com
This reaction is often catalyzed by anilines, which can increase the reaction rate significantly. nih.govacs.org The formation of an oxime from an aldehyde is a reversible process, but the equilibrium usually favors the formation of the more stable oxime.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20275-00-7 |
|---|---|
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+/t3-,4+,5+,6-/m0/s1 |
InChI Key |
FQDOAQMGAIINEJ-KRAGZCSLSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
Origin of Product |
United States |
Significance of Oxime Functionality in Contemporary Carbohydrate Transformations
The oxime functional group is more than just a derivative; it is a versatile tool in modern carbohydrate chemistry, offering a gateway to a wide array of molecular architectures. juniperpublishers.com Sugar oximes are valuable intermediates for synthesizing diverse compounds. juniperpublishers.com
The significance of the oxime functionality stems from several key aspects:
Stability: Oxime linkages are generally stable under physiological pH conditions, making them suitable for biological applications. rsc.org They are more resistant to hydrolysis compared to analogous hydrazones. wikipedia.org
Ligation Chemistry: Oxime ligation, the reaction between an aminooxy-functionalized molecule and an aldehyde or ketone, is a powerful method for creating glycoconjugates. juniperpublishers.comrsc.org This "click chemistry" approach allows for the efficient and selective joining of carbohydrates to other molecules like peptides, proteins, and lipids under mild, aqueous conditions. juniperpublishers.comnih.gov
Synthetic Intermediates: The oxime group can be further transformed into other functional groups. For instance, reduction of the oxime can yield amines, while oxidation can produce nitrile oxides, both of which are important building blocks in organic synthesis. smolecule.com The Beckmann rearrangement of oximes can lead to the formation of amides or nitriles. masterorganicchemistry.com
Biological Activity: Sugar oximes themselves can exhibit interesting biological activities and have been investigated for their roles in enzyme interactions and as potential therapeutic agents. smolecule.comjuniperpublishers.com They can act as mimetics of natural structures and are useful for studying carbohydrate-receptor interactions. sci-hub.se
Overview of Isomeric Forms and Their Intrinsic Chemical Relevance
Conventional Oxime Formation from D-Galactose
The classical approach to synthesizing D-Galactose oxime involves the direct reaction of D-galactose with hydroxylamine (B1172632). This condensation reaction targets the aldehyde group present in the open-chain form of the sugar.
Reaction with Hydroxylamine and Acid Catalysis: Mechanistic Insights and Optimization
The formation of D-Galactose oxime from D-galactose and hydroxylamine is typically conducted under mild acidic conditions. smolecule.com The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the galactose aldehyde group, thereby increasing its electrophilicity and facilitating nucleophilic attack by the nitrogen atom of hydroxylamine. This is followed by a dehydration step to yield the oxime. The reaction results in a mixture of (E) and (Z) isomers, with the (E)-isomer generally being the major product due to thermodynamic stability. mdpi.com
The reaction mechanism begins with the acid-catalyzed protonation of the aldehyde group of D-galactose. Hydroxylamine then acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate undergoes dehydration to form the C=N double bond of the oxime. Optimization of this reaction often involves adjusting the pH, temperature, and reaction time to maximize the yield of the desired (1E)-isomer and minimize the formation of byproducts. For instance, the synthesis of various oxime derivatives has been successfully achieved by reacting hydroxylamine or its derivatives with the corresponding aldehyde in the presence of a catalytic amount of acid, followed by purification to isolate the desired isomer. lu.se
Expedited Synthesis Approaches
To overcome the limitations of conventional methods, such as long reaction times and the need for protecting groups, more rapid and efficient synthetic strategies have been developed.
Microwave-Assisted Chemoselective Oxime Linkage Formation
Microwave-assisted synthesis has emerged as a powerful tool for expediting the formation of oxime linkages. juniperpublishers.com This method significantly reduces reaction times, often from hours to just minutes. mdpi.com The process involves the reaction between the aldehyde or ketone group of a sugar and an aminooxy-containing molecule under mild aqueous conditions. juniperpublishers.commdpi.com The use of microwave irradiation accelerates the reaction, leading to high yields of the desired oxime-linked glycoconjugates. dntb.gov.uaresearchgate.net For example, a microwave-mediated reaction at 50°C can be completed in as little as 30 minutes. juniperpublishers.commdpi.com This approach has been successfully used to synthesize both monovalent sugar linkers and more complex trivalent glycoclusters. dntb.gov.uaresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Oxime Synthesis
| Feature | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours | As little as 30 minutes juniperpublishers.commdpi.com |
| Conditions | Mild acidic conditions | Mild aqueous conditions juniperpublishers.commdpi.com |
| Yields | Variable | Good to excellent acs.orgjuniperpublishers.com |
| Protecting Groups | Often required | Not required (chemoselective) juniperpublishers.commdpi.com |
Strategies for Unprotected Sugar Integration in Oxime Synthesis
A significant advantage of modern oxime ligation chemistry is the ability to use unprotected sugars. nih.gov This is possible due to the chemoselective nature of the reaction between an aminooxy group and the aldehyde or ketone of a reducing sugar. mdpi.com This chemoselectivity allows the reaction to proceed specifically at the anomeric carbon without affecting the numerous hydroxyl groups on the sugar backbone, thus eliminating the need for complex protection and deprotection steps. rsc.org This strategy is not only more efficient but also "greener" as it reduces the number of synthetic steps and the use of chemical reagents. researchgate.net The reaction is typically carried out in aqueous solutions, making it suitable for biological applications. juniperpublishers.commdpi.com This approach has been instrumental in the synthesis of various glycoconjugates, including glycopeptides and glycodendrimers. acs.org
Synthesis of O-Galactosyl Aldoximes
A related class of compounds, O-galactosyl aldoximes, are synthesized by reacting an O-glycosylhydroxylamine derivative with an aldehyde. This method allows for the introduction of a wide variety of substituents at the anomeric position.
Condensation Reactions of O-beta-D-Galactopyranosylhydroxylamine with Aldehydes
The synthesis of O-galactosyl aldoximes is achieved through the condensation of O-beta-D-galactopyranosylhydroxylamine with various aldehydes. nih.gov This reaction is typically performed in a solvent mixture, such as water and tetrahydrofuran (B95107) (THF), and may be catalyzed by a small amount of acid like HCl. lu.se The reaction mixture is stirred, often overnight, to ensure completion. lu.se The resulting aldoximes are usually obtained as a mixture of (E) and (Z) isomers, although the (E)-isomer is predominantly formed. lu.se Purification techniques like reversed-phase column chromatography are employed to isolate the desired products. lu.se This methodology has been used to create a panel of O-galactosyl aldoximes for biological evaluation. nih.gov
Table 2: Examples of Synthesized O-Galactosyl Aldoximes
| Aldehyde Reactant | Resulting O-Galactosyl Aldoxime | Reference |
| Indole-3-carboxaldehyde | [E]-O-(beta-D-galactopyranosyl)-indole-3-carbaldoxime | lu.senih.gov |
Design and Synthesis of Amphiphilic D-Galactose Oximes
Positional Introduction of Oxime Functionality in Carbohydrate Surfactants
The oxime group is a valuable functional handle in the design of carbohydrate-based surfactants. researchgate.net Its introduction can be strategically positioned to influence the self-assembly and properties of the resulting amphiphile. Research has demonstrated the synthesis of glycolipid mimetics where oxime functionalities are incorporated. chem-soc.si For instance, new amphiphilic oxime derivatives of D-galactose have been synthesized, highlighting the versatility of this functional group in creating molecules with potential applications as antioxidants in two-phase systems. chem-soc.siuni-lj.si The oxime linkage is noted for its stability against hydrolysis compared to simpler imines, which is advantageous for applications in aqueous environments. conicet.gov.ar
The general approach for creating such amphiphilic oximes from D-galactose involves a multistep process. This often begins with the protection of the hydroxyl groups of galactose, followed by the introduction of a hydrophobic alkyl chain and subsequent deprotection and oximation. chem-soc.si One synthetic route starts with the protection of D-galactose as 1,2:3,4-di-O-isopropylidene-α-D-galactohexadialdo-1,5-pyranose, which can then be further modified. juniperpublishers.com
A key strategy involves the reaction of an aminooxy-functionalized sugar with an aldehyde or ketone to form the oxime linkage. This method allows for the modular assembly of the hydrophilic sugar head and a hydrophobic tail. The resulting sugar oxime ether surfactants (SOESurfs) exhibit properties that are dependent on the length of the hydrophobic chain, with longer chains leading to lower critical micelle concentrations. juniperpublishers.com
Multistep Synthetic Routes from Acetobromo-α-D-Galactose Precursors
Acetobromo-α-D-galactose is a widely used and versatile starting material in carbohydrate chemistry, serving as a key intermediate for the synthesis of various glycosides and oligosaccharides. chemimpex.comacs.org Its brominated structure enhances its reactivity, making it an ideal precursor for complex synthetic targets. chemimpex.com
The following table summarizes a typical synthetic sequence for an amphiphilic D-galactose oxime derivative starting from acetobromo-α-D-galactose.
| Step | Reactants | Product | Key Transformation |
| 1 | Acetobromo-α-D-galactose, N-hydroxysuccinimide, Na2CO3, TBAHS | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-O-(N)-succinimide | Glycosylation |
| 2 | Product from Step 1, Hydrazine hydrate | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-O-amine | Hydrazinolysis |
| 3 | Product from Step 2, Decanal, HCl (cat.) | Amphiphilic D-galactose oxime ether (acetylated) | Oxime formation |
| 4 | Product from Step 3, Zemplén deacetylation conditions | Amphiphilic D-galactose oxime ether | Deprotection |
TBAHS: Tetrabutylammonium hydrogen sulfate
D-Galactose Oxime as a Key Intermediate in Carbohydrate Degradation
D-galactose oxime is not only a target for synthesis but also a crucial intermediate in reactions that shorten the carbon chain of aldoses.
Mechanistic Role in Wohl Degradation Pathways
The Wohl degradation is a classic method for shortening the carbon chain of an aldose by one carbon atom. libretexts.orgwikipedia.org The reaction proceeds through the formation of an oxime as a key intermediate. libretexts.orgpearson.comorgoreview.com In the case of D-galactose, it is converted to D-lyxose through this degradation. libretexts.org
The mechanism of the Wohl degradation involves three main steps:
Oxime Formation: The aldehyde group of the aldose, such as D-galactose, reacts with hydroxylamine to form the corresponding D-galactose oxime. libretexts.orgorgoreview.com
Dehydration and Acetylation: The oxime is then treated with acetic anhydride. This step serves two purposes: it dehydrates the oxime to a nitrile (a cyanohydrin derivative) and acetylates all the hydroxyl groups. libretexts.orgwikipedia.orgorgoreview.com
Elimination and Deprotection: The resulting pentaacetyl glycononitrile is subjected to basic conditions, typically using sodium methoxide (B1231860) in methanol. This treatment removes the acetate (B1210297) protecting groups and facilitates the elimination of the nitrile group as hydrogen cyanide, resulting in the formation of the chain-shortened aldose. libretexts.orgwikipedia.orgpearson.com
The Wohl degradation is a general reaction for aldopentoses and aldohexoses, though yields may not always be high. libretexts.org It is noteworthy that C2 epimers, such as D-galactose and D-talose, yield the same degradation product, in this case, D-lyxose. orgoreview.com
Photochemical Degradation Pathways Involving Galactose Oxime Intermediates
Interestingly, a photochemical analog of the Wohl degradation has been reported, where ultraviolet (UV) irradiation of sugar oximes can lead to chain shortening. researchgate.netelectronicsandbooks.com When D-galactose oxime is subjected to UV photolysis, it can degrade to form D-lyxose. researchgate.netelectronicsandbooks.com
The photochemical process involves the formation of an unstable D-galactonoimino-1,5-lactone as a major product, which then spontaneously decomposes to D-lyxose and hydrogen cyanide. researchgate.netelectronicsandbooks.com This light-induced reaction offers an alternative to the classical chemical reagents used in the Wohl degradation, proceeding at room temperature in a neutral solvent. electronicsandbooks.com
The following table outlines the products and yields from the photolysis of D-galactose oxime. researchgate.net
| Starting Material | Product | Yield |
| D-galactose oxime (1) | D-galactonoimino-1,5-lactone (10) | 81% |
| D-galactose oxime (1) | D-lyxose (9) | 14% |
While this photochemical degradation works well for D-galactose oxime, its efficiency varies with other sugar oximes, making it not a universally applicable method for stepwise chain shortening of all sugars. electronicsandbooks.com
Elucidation of E/Z Isomerism at the Oxime Moiety
Computational Studies on MM2 Minimum Energy Conformations of E and Z Isomers
Computational chemistry provides valuable insights into the relative stability of the E and Z isomers of D-Galactose oxime. Molecular mechanics (MM2) calculations have been employed to determine the minimum energy conformations for both geometric forms. These studies indicate a significant energy difference between the two isomers. nih.gov
The (1E)-isomer is calculated to be considerably more stable than the (1Z)-isomer, as evidenced by its lower minimum energy value. nih.gov This thermodynamic preference for the E configuration is a key factor in its prevalence. mdpi.com
MM2 Minimum Energy Conformations of D-Galactose Oxime Isomers
| Isomer | MM2 Minimum Energy (kcal/mol) |
|---|---|
| (1E)-D-Galactose Oxime | -0.7561 nih.gov |
| (1Z)-D-Galactose Oxime | 15.1223 nih.gov |
Stereochemical Control in Synthesis: Factors Influencing E/Z Ratios
The synthesis of aldoximes from aldehydes and hydroxylamine typically yields a mixture of E and Z isomers. researchgate.net The precise ratio of these isomers is not arbitrary but is influenced by several reaction conditions, allowing for a degree of stereochemical control. The formation of D-galactose oxime generally involves the reaction of D-galactose with hydroxylamine under controlled conditions. ontosight.ai
Key factors that influence the E/Z ratio include:
Temperature : Temperature can affect the position of the equilibrium between the E and Z isomers. Any change in temperature can alter the equilibration ratio of the isomer mixture. researchgate.net
pH (Acidic or Basic Conditions) : The presence of acid or base can catalyze the interconversion of the Z and E isomers. nih.gov Most Z-oximes are stable at room temperature but can undergo isomerization to the more stable E-oxime when treated with acidic or basic solutions. nih.gov
Solvent : The polarity of the solvent can influence reaction pathways and the stability of intermediates, thereby affecting the final isomer ratio. nih.gov
While chemical methods often produce mixtures, specific synthetic strategies or purification techniques like column chromatography are sometimes required to isolate a single, pure isomer. researchgate.net
Comprehensive Analysis of Ring-Chain Tautomerism and Anomeric Equilibria
In solution, D-Galactose oxime exists not as a single structure but as a dynamic equilibrium mixture of different tautomers. nih.gov This phenomenon, known as ring-chain tautomerism, is characteristic of sugars and their derivatives. nih.govmasterorganicchemistry.com The molecule interconverts between the open-chain form (which itself has E and Z isomers) and cyclic hemiacetal forms. nih.govyoutube.com The six-membered cyclic structures are known as pyranoses. libretexts.org
Characterization of Open-Chain (E)- and (Z)-Isomers
The open-chain forms of sugar oximes can be distinguished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). nih.gov In studies on analogous sugar oximes, the proton of the C=N-OH group exhibits distinct chemical shifts in ¹H NMR spectra, allowing for the unambiguous identification of the E and Z isomers. nih.gov
The (E)-isomer typically shows a signal at a lower field (higher ppm value) compared to the (Z)-isomer. nih.gov
¹H NMR Chemical Shifts for Open-Chain Oxime Isomers (Analogues)
| Isomer | Characteristic ¹H NMR Signal (ppm) |
|---|---|
| Open-Chain (E)-Oxime | ~7.42 nih.gov |
| Open-Chain (Z)-Oxime | ~6.72 nih.gov |
Identification of Cyclic α- and β-Anomers
The intramolecular reaction between the aldehyde group at C1 and a hydroxyl group (typically at C5) of the sugar chain leads to the formation of a cyclic hemiacetal. ncert.nic.in This cyclization creates a new stereocenter at C1, known as the anomeric carbon. libretexts.org The two resulting stereoisomers are called anomers and are designated as alpha (α) and beta (β). libretexts.org
These anomers can also be identified and quantified by ¹H NMR spectroscopy based on the distinct chemical shifts of the anomeric proton. nih.gov For related sugar oximes, the α-anomer's proton signal appears at a different position than the β-anomer's signal. nih.gov In aqueous solutions of D-galactose itself, the β-anomer is generally more prevalent at equilibrium. libretexts.org
Dynamic Equilibrium Studies in Aqueous Solution and Environmental Effects
The different isomeric and tautomeric forms of D-Galactose oxime—the open-chain (E) and (Z) isomers and the cyclic α- and β-anomers—coexist in a dynamic equilibrium in aqueous solution. nih.gov The composition of this mixture is subject to continuous interconversion, a process known as mutarotation. pressbooks.pub
Studies on related sugar oximes have demonstrated this dynamic nature. For instance, when a sample enriched in the open-chain (E)-oxime was dissolved in a deuterated buffer solution at pD 7 and monitored by ¹H NMR over several days, a gradual conversion to other forms was observed. nih.gov
Isomer Distribution Over Time in a Dynamic Equilibrium Study
| Isomer | Initial Composition (Enriched Sample) | Composition After 6 Days |
|---|---|---|
| (E)-Oxime | 94% nih.gov | 61% nih.gov |
| (Z)-Oxime | 4% nih.gov | 21% nih.gov |
| β-Anomer | 3% nih.gov | 18% nih.gov |
| α-Anomer | 0% nih.gov | Not Detected nih.gov |
This demonstrates that even if one isomer is isolated, it will re-equilibrate in solution to form a mixture. The final proportions in this equilibrium can be influenced by environmental factors such as temperature and pH. researchgate.netresearchgate.net For example, the equilibrium between anomers of the parent sugar D-glucose is known to be catalyzed by both acid and base. pressbooks.pub
Conformational Investigations of Acylated D-Galactose Oxime Derivatives
The conformational analysis of acylated D-galactose oxime derivatives has been a subject of interest in carbohydrate chemistry, aiming to understand how modifications at the anomeric carbon and O-acylation impact the puckering of the pyranose ring and the orientation of its substituents. These studies are crucial for correlating the structure of these molecules with their reactivity and potential biological activity.
Research in this area has leveraged a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside theoretical calculations to elucidate the preferred conformations. While dedicated studies solely on the conformational analysis of (1E)-D-galactose oxime and its acylated derivatives are not extensively documented, valuable insights can be drawn from research on related acylated galactose and aldose oxime compounds.
A key aspect of the conformational analysis of these derivatives is the determination of the pyranose ring conformation. For most acetylated hexopyranoses, including galactose derivatives, the chair conformation is the most stable. Specifically, the conformation is generally favored for D-galactose derivatives. nih.gov This preference is dictated by the steric and electronic interactions between the substituents on the pyranose ring.
Upon acylation, typically acetylation, the bulky acetyl groups introduce further steric constraints that can modulate the ring conformation and the rotational preferences around the exocyclic bonds. Studies on per-O-acetylated aldohexopyranosyl derivatives have provided significant information on their stereochemistry and conformation. For instance, the synthesis and characterization of per-O-acetylated aldohexopyranosyl cyanides, which are structurally related to the corresponding oximes, have established their anomeric configurations and provided detailed NMR spectroscopic data. nih.gov
NMR spectroscopy is a powerful tool for conformational analysis. The magnitude of vicinal proton-proton coupling constants (J) within the pyranose ring is directly related to the dihedral angles between the coupled protons, as described by the Karplus equation. This allows for the determination of the ring's puckering and the orientation of the substituents. For example, large coupling constants between axial protons (typically 8-10 Hz) are indicative of a chair conformation.
Furthermore, ¹H and ¹³C NMR chemical shifts are sensitive to the stereochemical environment. Acetylation of hydroxyl groups typically leads to a downfield shift of the attached proton and carbon signals. The extent of this shift can provide information about the local conformation. In studies of mono-O-acetylated methyl D-gluco- and D-galactopyranosides, it has been shown that the chemical shifts of the α- and β-carbons to the O-acetyl group can be influenced by the presence of axial substituents.
The table below summarizes the types of data that are typically collected in conformational studies of acylated sugar derivatives and their expected values for a compound like acylated (1E)-D-galactose oxime, based on related structures.
| Parameter | Method of Determination | Expected Findings for Acylated (1E)-D-Galactose Oxime |
| Pyranose Ring Conformation | X-ray Crystallography, NMR (J coupling constants) | Predominantly chair conformation. |
| Anomeric Configuration | NMR Spectroscopy (NOE, coupling constants) | (1E)- configuration of the oxime group. |
| Orientation of Acyl Groups | X-ray Crystallography, NMR (NOE) | Specific orientations to minimize steric hindrance. |
| ¹H NMR Chemical Shifts | NMR Spectroscopy | Downfield shifts for protons attached to acetylated carbons. |
| ¹³C NMR Chemical Shifts | NMR Spectroscopy | Downfield shifts for acetylated carbons. |
It is important to note that in solution, acylated sugar derivatives may exist as a mixture of conformers in equilibrium. The observed NMR parameters represent a population-weighted average of these conformers. Theoretical calculations, such as molecular mechanics and density functional theory (DFT), can be employed to estimate the relative energies of different conformers and to predict their NMR parameters, providing a more detailed picture of the conformational landscape.
Advanced Derivatization and Chemical Transformations of D Galactose Oxime, 1e
Acetylation Chemistry of D-Galactose Oxime
Acetylation is a fundamental transformation of D-galactose oxime, concurrently protecting the hydroxyl groups and activating the oxime moiety for further reaction. The use of acetic anhydride is central to this chemistry, leading primarily to the formation of per-O-acetylated aldononitrile derivatives.
The conversion of aldoses into their per-O-acetylated aldononitrile (PAAN) derivatives is a robust and widely used method for the quantitative analysis of monosaccharides by gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS). taylorfrancis.comresearchgate.net This derivatization enhances the volatility of the sugar, which is essential for gas-phase analysis.
The synthesis is typically a one-pot reaction involving the treatment of D-galactose oxime with acetic anhydride. This process accomplishes two transformations simultaneously: the acetylation of all hydroxyl groups and the dehydration of the oxime to a nitrile functionality. nih.gov The reaction is often facilitated by a base catalyst, such as pyridine or 4-(dimethylamino)pyridine, to neutralize the acetic acid byproduct and accelerate the reaction. researchgate.net
The resulting derivative, penta-O-acetyl-D-galactononitrile, is sufficiently volatile for GC analysis. In mass spectrometry, the nitrile group provides a distinct fragmentation pattern that helps to identify the original reducing end of the sugar. taylorfrancis.com This analytical technique is a significant advantage over other derivatization methods, such as trimethylsilylation, and is commonly applied in the analysis of complex carbohydrate mixtures from biological or environmental samples. taylorfrancis.comnih.gov
| Starting Material | Reagents | Product | Primary Application |
|---|---|---|---|
| D-Galactose oxime, (1E)- | Acetic anhydride, Pyridine (or other base catalyst) | Penta-O-acetyl-D-galactononitrile | Gas-Liquid Chromatography (GLC), GC-Mass Spectrometry (GC-MS) |
While the conversion of aldose oximes to PAAN derivatives is generally efficient, the potential for byproduct formation exists. The completeness of the initial oximation step is crucial; incomplete reaction can lead to the carryover of unreacted D-galactose, which would then be per-acetylated, creating a different derivative. Furthermore, incomplete acetylation or dehydration during the derivatization step could result in a mixture of partially acetylated intermediates or acetylated oximes, which would complicate chromatographic analysis.
In related syntheses, such as the formation of glycosyl cyanides from glycosyl bromides, byproducts like per-O-acetylated 1,2-O-[1-(cyano)ethylidene]aldohexopyranoses have been identified. While not directly documented for the acetylation of D-galactose oxime, the formation of such rearrangement or cyclization products remains a theoretical possibility under certain reaction conditions. Careful control of reaction parameters, such as temperature and reaction time, is essential to maximize the yield of the desired aldononitrile and minimize impurities. researchgate.net
Selective Transformations to Heterocyclic Systems
The carbon-nitrogen double bond in D-galactose oxime is a key feature that allows for its transformation into various heterocyclic systems. Through intermediates like nitrones, the chiral sugar scaffold can be incorporated into complex ring structures such as isoxazolines.
Sugar-derived oximes can serve as precursors to nitrones, which are valuable 1,3-dipoles for cycloaddition reactions. This transformation provides a powerful route to chiral isoxazolines, five-membered heterocyclic rings containing nitrogen and oxygen. rsc.orgingentaconnect.com Research has shown that protected sugar oximes can react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to generate isoxazolines. juniperpublishers.com
The reaction is proposed to proceed through the in-situ formation of a nitrone intermediate from the oxime. This nitrone then undergoes a 1,3-dipolar cycloaddition with the alkyne. juniperpublishers.com For example, a protected glucose oxime has been successfully converted into the corresponding isoxazoline, yielding a mixture of isomers. juniperpublishers.com This methodology is applicable to other sugar oximes, including those derived from D-galactose, offering a pathway to novel chiral isoxazolines bearing a galactose moiety. These sugar-fused heterocycles are of interest as potential carbohydrate mimics and biologically active compounds. researchgate.net
| Reactant 1 (Dipole Precursor) | Reactant 2 (Dipolarophile) | Key Intermediate | Product |
|---|---|---|---|
| Protected D-Galactose Oxime | Dimethyl acetylenedicarboxylate (DMAD) | Nitrone | Chiral Isoxazoline |
The dehydration of an aldoxime to a nitrile is a classic transformation that is particularly relevant for D-galactose oxime. As discussed previously (Section 4.1.1), this conversion is efficiently achieved using acetic anhydride. The reaction is believed to proceed via an initial acetylation of the oxime's hydroxyl group, forming an O-acetyl oxime. This intermediate is unstable and readily undergoes elimination of acetic acid to yield the stable nitrile functional group.
This dehydration is a key step in the Wohl degradation, a method for shortening the carbon chain of an aldose. While various modern reagents are known to effect the dehydration of aldoximes to nitriles, the use of acetic anhydride remains highly practical, especially when per-O-acetylation of the sugar backbone is also desired for analytical purposes. nih.gov
Nitrosation Reactions of Sugar Oximes: Products and Mechanisms
The reaction of sugar oximes with nitrosating agents leads to the formation of unique N-nitroso compounds. Studies on various aldose oximes, including those of glucose, xylose, and lactose (B1674315), have established a general reaction pathway that is applicable to D-galactose oxime. d-nb.inforesearchgate.net
Treatment of an aldose oxime with a nitrosating agent like sodium nitrite in acidic solution (NaNO2/HCl) results in an electrophilic attack of the nitrosonium ion (NO+) on the oxime nitrogen atom. d-nb.info This initial step forms an N-nitrosooxime intermediate. For aldoximes, this is followed by an intramolecular attack of a hydroxyl group on the C=N double bond. This cyclization is faster than alternative decomposition pathways and leads to the formation of stable products known as 2-(β-glycopyranosyl)-1-hydroxydiazene-2-oxides, which can be isolated as salts. juniperpublishers.comd-nb.info
Interestingly, this reactivity is distinct from that of ketose oximes. For instance, D-fructose oxime, when subjected to the same nitrosation conditions, does not yield a stable diazene oxide product. Instead, it decomposes to regenerate the parent ketose, D-fructose. d-nb.info This difference in reactivity highlights a key mechanistic divergence between aldose and ketose oximes upon nitrosation.
| Sugar Oxime Type | Reagents | Proposed Mechanism | Major Product |
|---|---|---|---|
| Aldose Oxime (e.g., D-Galactose Oxime) | NaNO2 / HCl | Electrophilic attack by NO+, followed by intramolecular cyclization | 2-(β-Glycopyranosyl)-1-hydroxydiazene-2-oxide |
| Ketose Oxime (e.g., D-Fructose Oxime) | NaNO2 / HCl | Formation of unstable intermediate | Parent Ketose (e.g., D-Fructose) |
Glycosylation Reactions Employing Aldehyde Oximes
The aldehyde oxime functionality of D-galactose oxime provides a versatile handle for constructing intricate carbohydrate architectures, particularly for mimicking naturally occurring disaccharides and oligosaccharides.
Formation of Complex Disaccharide Mimics
The coupling of sugar oximes, such as derivatives of D-galactose oxime, with other monosaccharides is a powerful method for assembling disaccharide mimics. These mimics are valuable tools for studying carbohydrate-protein interactions and for the development of carbohydrate-based therapeutics. Research has demonstrated the successful coupling of a methyl 6-deoxy-6-methoxyamino-D-glucopyranoside with various sugars, including D-galactose, to form disaccharide structures. juniperpublishers.com
This reaction typically proceeds with high yields, ranging from 80-92%, when conducted in either a mixture of N,N-Dimethylformamide (DMF) and acetic acid or an aqueous sodium acetate (B1210297) buffer at a pH of 4.5. juniperpublishers.com This approach can also be applied iteratively for the synthesis of more complex oligosaccharide mimetics. For instance, a disaccharide mimic can be synthesized and then, after reduction of the oxime group, can be reacted with another monosaccharide to produce a trisaccharide mimic. juniperpublishers.com
Synthesis of Disaccharide Mimics via Oxime Glycosylation
| Reactant 1 | Reactant 2 | Yield | Reaction Conditions |
|---|---|---|---|
| methyl 6-deoxy-6-methoxyamino-D-glucopyranoside | D-galactose | 80-92% | DMF/acetic acid (2:1) or aq. NaOAc buffer (pH 4.5) |
| methyl 6-deoxy-6-methoxyamino-D-glucopyranoside | D-glucose | 80-92% | DMF/acetic acid (2:1) or aq. NaOAc buffer (pH 4.5) |
| methyl 6-deoxy-6-methoxyamino-D-glucopyranoside | N-acetylglucosamine | 80-92% | DMF/acetic acid (2:1) or aq. NaOAc buffer (pH 4.5) |
Control and Outcome of Stereochemistry (Z/E Ratio) in Glycosylation
The stereochemical outcome of glycosylation reactions involving aldehyde oximes is a critical factor that influences the structure and function of the resulting disaccharide mimics. The formation of the oxime linkage can result in both Z and E isomers. Research indicates that the structure of the coupling oximes plays a primary role in determining the Z/E ratio of the product. juniperpublishers.com
In the coupling of methyl 6-deoxy-6-methoxyamino-D-glucopyranoside with D-galactose, a small amount of the α-anomer is observed, with the β-anomer being the major product in a 7:1 ratio. juniperpublishers.com Conversely, the reaction with mannose yields a 1:5 ratio of β/α anomers. juniperpublishers.com Further studies on glycosylation of different aldehyde oximes have shown a preference for the Z isomer, with Z/E ratios ranging from 2.0:1 to 6.9:1. juniperpublishers.com Importantly, the interconversion between the coupled disaccharide Z/E isomers is generally not observed during purification or storage. juniperpublishers.com NMR studies have also shown that oxo-aldehydes can lead to stereochemically homogeneous oxime-ether derivatives, whereas aliphatic aldehydes tend to produce a mixture of E/Z isomers. nih.gov
Stereochemical Outcome in Oxime-Based Disaccharide Synthesis
| Coupling Partner | Anomeric Ratio (β/α) | Isomeric Ratio (Z/E) |
|---|---|---|
| D-galactose | 7:1 | Not specified |
| D-mannose | 1:5 | Not specified |
| Various Aldehyde Oximes | Not specified | 2.0:1 to 6.9:1 (favoring Z) |
Strategic Integration into Glycoconjugate Synthesis
The chemoselective nature of the reaction between an aminooxy group and an aldehyde or ketone makes oxime ligation a powerful tool for the synthesis of complex glycoconjugates. This strategy allows for the precise and stable attachment of carbohydrate moieties to various scaffolds.
Oxime Ligation as a Versatile Bioconjugation Strategy
Oxime ligation is a widely utilized and reliable method for bioconjugation due to its high chemoselectivity, mild reaction conditions, and the hydrolytic stability of the resulting oxime bond. juniperpublishers.comnih.gov This reaction is typically performed in aqueous media and does not require metal catalysts, which can be problematic for the purification of certain biomolecules. nih.gov The versatility of oxime ligation is demonstrated by its successful application in the preparation of a wide array of bioconjugates, including glycoconjugates, polymer-protein conjugates, and peptide dendrimers. juniperpublishers.comnih.gov
The reaction involves the condensation of an aminooxy-functionalized molecule with a carbonyl group (aldehyde or ketone) on a target molecule. nih.gov For reducing sugars like D-galactose, the latent aldehyde in their open-chain form can be exploited for direct ligation. This approach has been used to couple unprotected monosaccharides and oligosaccharides to functionalized lipids for the creation of neoglycolipids. juniperpublishers.com
Functionalization of Biosurfaces with Defined Saccharide Structures
Oxime ligation provides a convenient one-step method for attaching reducing sugars to surfaces, thereby creating functionalized biomaterials. nih.gov This strategy has been employed to functionalize biosurfaces, such as liposomes, with specific saccharide structures. juniperpublishers.comnih.gov For instance, a functionalized lipid containing an aminooxy group can be coupled with unprotected sugars like D-galactose to form neoglycolipids, which can then be incorporated into liposomes. juniperpublishers.com
This surface modification is valuable for creating materials that can be further modified by enzymes in situ. nih.gov Despite the fact that oxime formation results in a mixture of isomers (α- and β-anomers, as well as open-chain E- and Z-isomers), studies have shown that these sugar oximes can still be recognized and processed by enzymes like glycosyltransferases. nih.gov For example, N-acetylglucosamine (GlcNAc) oximes on the surface of liposomes can be galactosylated by β(1,4)-galactosyltransferase (β4GalT1). nih.gov This combined chemical ligation and enzymatic elaboration offers a powerful pathway for producing oligosaccharide-coated drug delivery vehicles. nih.govrsc.org
Design and Synthesis of Acid-Stable Oxime Linkages in Glycoclusters
Glycoclusters are multivalent carbohydrate structures that can exhibit enhanced binding to lectins and other carbohydrate-binding proteins. The linkages used to attach the carbohydrate units to a central scaffold are crucial for the stability and biological activity of the glycocluster. Oxime linkages are particularly advantageous due to their stability against both acid and glycosidases. juniperpublishers.commdpi.com
An efficient method for the synthesis of glycoclusters with acid-stable oxime linkages is through a microwave-mediated reaction. juniperpublishers.commdpi.com This approach involves the reaction of the aldehyde or ketone group of a sugar with an aminooxy moiety on a multivalent core molecule. mdpi.com The reaction can be carried out in mild aqueous conditions with equimolar reactants and can be completed in as little as 30 minutes. juniperpublishers.commdpi.com A key advantage of this chemoselective reaction is that it allows for the use of unprotected sugars. mdpi.com This microwave-assisted synthesis has been shown to produce fully substituted trivalent glycoclusters as the major products in excellent yields. mdpi.comnih.gov The stability of the oxime linkage ensures the integrity of these glycoclusters in biological applications. juniperpublishers.commdpi.com
Stereoselective Conversion into Iminosugars from D-Galactose Precursors
The stereoselective synthesis of iminosugars from D-galactose precursors is a well-established field, with a variety of strategies developed to achieve the desired piperidine or other nitrogen-containing ring systems. These methods often involve the manipulation of functional groups on the galactose scaffold to introduce a nitrogen atom and facilitate a subsequent intramolecular cyclization. Common approaches include reductive amination of glycosyl azides, cyclization of amino-epoxides, and ring-closing metathesis.
However, a thorough review of the scientific literature reveals a notable gap in the specific area of stereoselective conversion of pre-formed D-Galactose oxime, (1E)- into iminosugars. While the formation of oximes from aldoses is a fundamental reaction in carbohydrate chemistry, and the subsequent reduction and cyclization of oxime derivatives are known synthetic strategies for creating nitrogen-containing rings, direct and detailed methodologies for the stereoselective cyclization of D-Galactose oxime, (1E)- to form iminosugars are not extensively documented.
Research in this area has predominantly focused on alternative D-galactose derivatives as the starting point for iminosugar synthesis. These alternative precursors allow for more established and stereocontrolled methods of introducing the nitrogen atom and directing the cyclization to achieve the desired stereochemistry of the resulting iminosugar.
Table 1: Common Strategies for Iminosugar Synthesis from D-Galactose Precursors (Excluding Direct Conversion of D-Galactose Oxime)
| Starting Material Type | Key Transformation(s) | Resulting Iminosugar Type |
| Protected D-Galactose | Oxidation, reductive amination | Piperidine Iminosugars |
| D-Galactal | Azidonitration, reduction, cyclization | Piperidine Iminosugars |
| 6-azido-6-deoxy-D-galactose | Intramolecular reductive amination | Piperidine Iminosugars |
| D-Galactose derived diols | Enzymatic oxidation, chemical cyclization | Piperidine Iminosugars |
Given the current state of published research, a detailed account of the stereoselective conversion of D-Galactose oxime, (1E)- into iminosugars, including specific reagents, reaction conditions, and stereochemical outcomes, cannot be provided. This highlights a potential area for future investigation within the field of synthetic carbohydrate chemistry. The development of such a methodology could offer a novel and efficient pathway to valuable iminosugar compounds.
Advanced Analytical and Spectroscopic Characterization of D Galactose Oxime, 1e
Chromatographic Techniques for Separation and Quantitative Analysis
Chromatographic methods are indispensable for the separation and quantification of D-Galactose oxime and its derivatives. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for these purposes.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. For non-volatile molecules like D-Galactose oxime, a derivatization step is necessary to increase their volatility. The most common approach involves the conversion of the hydroxyl and oxime groups into their trimethylsilyl (B98337) (TMS) ethers and oximes, respectively. researchgate.net
The derivatization process typically involves two steps: methoximation of the carbonyl group to prevent ring formation and reduce the number of stereoisomers, followed by trimethylsilylation of the hydroxyl groups. nih.gov This preparation yields fully substituted acyclic TMS derivatives that are amenable to GC analysis. core.ac.uk The resulting trimethylsilyl oxime derivatives of D-Galactose oxime can exist as syn and anti (or E and Z) isomers. researchgate.netcore.ac.uk The separation and detection of these isomers can often be achieved on various stationary phases, such as OV-1, OV-17, QF-1, and XE-60. core.ac.uk Sometimes, a stationary phase can be selected where the peaks for the two isomers coincide, simplifying the chromatogram. core.ac.uk
Mass spectrometry provides structural information based on the fragmentation patterns of the derivatized molecules. For trimethylsilyl derivatives of sugars, characteristic fragment ions are observed. For instance, a fragment at m/z 205 is often indicative of TMS-derivatized carbohydrates. nih.gov The mass spectrum of TMS derivatives typically shows a base peak at m/e 73, corresponding to the trimethylsiliconium ion, and a peak at m/e 147 from the pentamethyldisiloxonium ion. core.ac.uk The loss of a methyl group from a silicon atom results in an M-15 ion. core.ac.uk
Table 1: GC-MS Data for Trimethylsilyl Derivatives of Aldoses
| Compound | Relative Retention Time (vs. Glucose) | Major Fragment Ions (m/z) |
|---|---|---|
| D-Galactose Oxime (TMS derivative) | 1.12 | 73, 147, 205, M-15 |
| D-Glucose Oxime (TMS derivative) | 1.00 | 73, 147, 205, M-15 |
| D-Mannose Oxime (TMS derivative) | 1.05 | 73, 147, 205, M-15 |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, isolation, and purity assessment of non-volatile compounds like D-Galactose oxime in their native form. sielc.comresearchgate.net Various HPLC modes can be employed, including normal-phase, reversed-phase, and mixed-mode chromatography. sielc.com For polar compounds like sugars and their oximes, hydrophilic interaction liquid chromatography (HILIC) or the use of specialized columns like Primesep S2 (a mixed-mode stationary phase) can be effective. sielc.comhelixchrom.com
A typical HPLC method for the analysis of galactose involves an isocratic mobile phase of water, acetonitrile, and a buffer like formic acid. sielc.com Detection can be achieved using several methods, including Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). sielc.comresearchgate.net The choice of detector depends on the specific requirements of the analysis, such as sensitivity and the need for structural information.
For the analysis of polysaccharides and their constituent monosaccharides after hydrolysis, HPLC with pre-column derivatization using an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by DAD (Diode Array Detector) analysis can be a robust method. nih.gov This approach allows for the simultaneous analysis of neutral and acidic sugars. nih.gov
Table 2: HPLC Parameters for D-Galactose Analysis
| Parameter | Condition |
|---|---|
| Column | Primesep S2 (mixed-mode) |
| Mobile Phase | Water/Acetonitrile with Formic Acid |
| Detection | ELSD, CAD, MS |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates and their derivatives, including oxidized products. researchgate.netthermofisher.com This technique is particularly well-suited for separating complex mixtures of carbohydrates, such as monosaccharides, disaccharides, and oligosaccharides. chromatographyonline.comresearchgate.net
In HPAEC, the separation is based on the weak acidity of the hydroxyl groups of carbohydrates, which can be ionized at high pH, allowing them to interact with a positively charged anion-exchange stationary phase. researchgate.netwikipedia.org The elution is typically carried out using a high pH mobile phase, often containing sodium hydroxide. researchgate.net
Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of underivatized carbohydrates. thermofisher.com The detection mechanism involves the electrocatalytic oxidation of the analytes on the surface of a gold working electrode at a specific potential. researchgate.net A series of potentials, known as a waveform, is applied to the electrode to perform the detection and then clean and prepare the electrode surface for the next detection cycle. thermofisher.com
HPAEC-PAD is an excellent method for determining the monosaccharide composition of glycoproteins and for analyzing other carbohydrate-related compounds, including amino sugars and sugar alcohols. researchgate.netuga.edu This technique can be used to monitor the presence of oxidized byproducts that may be formed during the synthesis or storage of D-Galactose oxime.
Table 3: Typical HPAEC-PAD Conditions for Monosaccharide Analysis
| Parameter | Condition |
|---|---|
| Column | CarboPac™ PA1 or similar |
| Eluent | Sodium Hydroxide Gradient |
| Detection | Pulsed Amperometry with Gold Electrode |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the configuration and conformation of D-Galactose oxime.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. diva-portal.org For D-Galactose, the NMR spectra can be complex due to the presence of different anomeric forms (α and β) and pyranose and furanose ring structures in solution. mdpi.combmrb.io The chemical shifts and coupling constants of the NMR signals are highly sensitive to the stereochemistry and conformation of the molecule. unimo.it
For D-Galactose oxime, the formation of the oxime group introduces an additional layer of complexity due to the possibility of E and Z isomers. The ¹H NMR spectrum of the (1E)- isomer would show a characteristic signal for the proton attached to the C=N double bond, and the chemical shift of this proton would differ from that of the (1Z)- isomer. Similarly, the ¹³C NMR spectrum would exhibit distinct chemical shifts for the carbon atoms, particularly the C1 carbon of the oxime group, for the two isomers. beilstein-journals.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning all the proton and carbon signals in the spectrum. hmdb.ca
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for D-Galactose Anomers in D₂O
| Atom | α-Galactopyranose | β-Galactopyranose |
|---|---|---|
| H1 | 5.25 | 4.58 |
| C1 | 95.01 | 99.19 |
| C4 | 71.07 | 71.47 |
Note: Chemical shifts for D-Galactose oxime, (1E)- would differ, particularly at the C1 position and for the H1 proton.
NMR spectroscopy is a powerful tool for studying dynamic processes, such as the interconversion between isomers. nih.gov The E and Z isomers of oximes can interconvert, and the rate of this isomerization is often dependent on factors such as temperature, solvent, and the presence of catalysts. researchgate.netrsc.org
Real-time NMR monitoring can be used to follow the kinetics of the (1E)- to (1Z)- isomerization of D-Galactose oxime. By acquiring a series of NMR spectra over time, the change in the relative concentrations of the two isomers can be determined by integrating the corresponding signals in the ¹H NMR spectra. najah.edu This data can then be used to calculate the rate constants and activation energy for the isomerization process. nih.gov Such studies provide valuable insights into the stability of the (1E)- isomer under different conditions. The interconversion of imine isomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each isomer. najah.edu
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques, it offers deep insights into the molecular structure.
Tandem mass spectrometry (MS/MS) is a crucial technique for elucidating the structure of molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While detailed experimental MS/MS studies specifically on D-Galactose oxime, (1E)- are not extensively documented in publicly available literature, its fragmentation pathways can be predicted based on the well-established fragmentation patterns of similar structures, such as D-galactose and other aldose oximes. researchgate.net
The fragmentation of D-Galactose oxime, (1E)-, would likely proceed through several key pathways:
Cleavage of the Carbon-Carbon Backbone: The polyhydroxylated aliphatic chain is susceptible to cleavage, leading to a series of neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O).
Glycosidic-like Cleavages: Although not a glycoside, fragmentation can occur at the C-C bonds of the sugar chain, analogous to glycosidic bond cleavage in oligosaccharides. This would generate ions corresponding to the loss of one or more hydroxylated carbon units. ucdavis.edu
Oxime Group Fragmentation: The C=N-OH group can undergo characteristic fragmentation, including the loss of hydroxylamine (B1172632) (NH₂OH) or related fragments.
A plausible fragmentation cascade for the protonated molecule [M+H]⁺ of D-Galactose oxime would involve initial dehydration, followed by sequential losses of C₂H₄O₂, C₃H₆O₃, and so on, which are characteristic of sugar fragmentation. The presence of the oxime functionality introduces additional fragmentation channels that can help to confirm its identity.
Table 1: Predicted Fragmentation Pathways of D-Galactose Oxime, (1E)-
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 196.08 [M+H]⁺ | Dehydration | 178.07 | H₂O |
| 196.08 [M+H]⁺ | Cleavage of C1-C2 bond | 165.06 | CH₂NO |
| 178.07 | Further Dehydration | 160.06 | H₂O |
Note: The m/z values are theoretical and may vary slightly in experimental data.
Diagnostic ions are specific fragment ions that are characteristic of a particular structural motif within a molecule. For D-Galactose oxime, (1E)-, diagnostic ions would arise from both the galactose backbone and the oxime group.
In the analysis of glycans and their derivatives, oxonium ions are particularly informative. nih.gov These are typically low-mass ions that are characteristic of the monosaccharide units. For a galactose-derived structure, oxonium ions with m/z values such as 163, 145, 127, and 115, resulting from various dehydration and cleavage events of the hexose (B10828440) ring structure, would be expected. nih.gov
The presence of the oxime group would also be expected to generate unique diagnostic ions. For instance, ions resulting from cleavage proximal to the C=N bond can provide confirmation of this functional group. The fragmentation patterns of trimethylsilyl-oxime derivatives of saccharides have been studied, and while not directly D-Galactose oxime, they show that the oxime moiety directs fragmentation in a characteristic manner. researchgate.net
Table 2: Potential Diagnostic Ions for D-Galactose Oxime, (1E)-
| m/z (Positive Ion Mode) | Proposed Structure/Origin | Significance |
|---|---|---|
| 163.06 | [C₆H₁₁O₅]⁺ | Characteristic hexose oxonium ion |
| 145.05 | [C₆H₉O₄]⁺ | Dehydrated hexose oxonium ion |
| 127.04 | [C₆H₇O₃]⁺ | Doubly dehydrated hexose oxonium ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and stereochemistry.
As of the current literature survey, a specific crystal structure for D-Galactose oxime, (1E)- has not been deposited in major crystallographic databases. However, the principles of X-ray crystallography would be directly applicable to this compound, provided that suitable single crystals can be grown. The resulting crystal structure would unequivocally establish the (1E)- configuration of the oxime group and the stereochemistry of the chiral centers in the galactose moiety. It would also reveal details about the conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, in the solid state.
Complementary Spectroscopic Methods for Structural Validation
While mass spectrometry and X-ray crystallography are powerful, a comprehensive structural validation typically involves a combination of spectroscopic techniques. For D-Galactose oxime, (1E)-, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling constants of the protons on the galactose backbone would confirm its stereochemistry. The chemical shift of the proton attached to the oxime carbon (C1) would be characteristic of the C=N bond. 2D NMR techniques, such as COSY and HMBC, would allow for the complete assignment of the proton and carbon signals and confirm the connectivity of the atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For D-Galactose oxime, (1E)-, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. A characteristic absorption band for the C=N stretching vibration of the oxime group would be expected around 1650 cm⁻¹. The N-O stretching vibration would also give rise to a characteristic band.
By combining the data from these complementary spectroscopic methods, a complete and unambiguous structural assignment of D-Galactose oxime, (1E)- can be achieved.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| D-Galactose oxime, (1E)- |
| D-galactose |
| formaldehyde |
Biochemical and Biological Research Applications of D Galactose Oxime, 1e
Glycoconjugation and Bioconjugation in Advanced Chemical Biology
Oxime ligation is a powerful tool for the synthesis of complex glycoconjugates, enabling the precise attachment of carbohydrates to a wide array of biological and synthetic molecules. nih.gov Its reliability and mild reaction conditions have led to its successful application in preparing bioconjugates such as polymer-proteins, peptide dendrimers, and glycoconjugates. nih.gov
Ligation Strategies for Peptides, Proteins, Lipids, and Diverse Biomolecules
The conjugation of molecules via an oxime bond is a cornerstone of modern bioconjugation chemistry. nih.gov This method is frequently employed to link peptides, proteins, lipids, and other biomolecules that have been functionalized with either a carbonyl or an aminooxy group. nih.govnih.gov For instance, peptides can be synthesized with aminooxy side chains, which can then be reacted with aldehyde-containing molecules to create well-defined conjugates. researchgate.net This post-solid-phase diversification strategy allows for the rapid generation of libraries to probe and optimize peptide-protein interactions. nih.gov
In the context of glycobiology, oxime ligation facilitates the attachment of carbohydrate moieties to protein scaffolds. A dual-labeling strategy has been developed that combines copper-catalyzed azide-alkyne cycloaddition (CuAAC) with oxime ligation to attach two different ligands, such as galactose and biotin (B1667282), to a single protein. This orthogonal approach allows for the creation of multivalent protein scaffolds with distinct functionalities, demonstrating the modularity of oxime ligation in complex biomolecule engineering.
Engineered Modification of Cellular and Liposomal Surfaces
The surface of cells and liposomes can be precisely engineered using oxime ligation to control biological interactions and develop targeted drug delivery systems. nih.govnih.gov
One prominent strategy for modifying living cells is the "GAL" (galactose oxidase and aniline-catalyzed oxime ligation) method. nih.govoup.com This technique uses the enzyme galactose oxidase to selectively oxidize terminal galactose and N-acetylgalactosamine (GalNAc) residues on the surface of cellular glycoproteins, generating aldehydes. nih.govoup.com These aldehydes can then be reacted with molecules containing an aminooxy group, such as aminooxy-biotin, to efficiently label the cell surface while maintaining viability. nih.govoup.com This method provides a powerful way to profile specific subpopulations of glycoproteins. nih.gov
Similarly, liposomal surfaces can be functionalized for applications like targeted drug delivery. nih.govrsc.org One approach involves incorporating lipids functionalized with a sugar oxime, such as an N-acetylglucosamine (GlcNAc) oxime, into the liposome (B1194612) bilayer. nih.govrsc.org These surfaces can then be further modified in situ by enzymes. For example, glycosyltransferases can be used to add galactose units to the GlcNAc oximes, building more complex and biologically relevant oligosaccharide structures directly on the liposome surface. nih.govrsc.org This chemoenzymatic methodology is a promising route for creating cell-targeting drug delivery vehicles. nih.govmanchester.ac.uk
Fabrication of Glycoarrays and Microarray Platforms for Interaction Studies
Glycoarrays are powerful high-throughput tools for studying the interactions of carbohydrates with proteins, antibodies, and pathogens. nih.gov The immobilization of carbohydrates onto a solid support is a critical step in fabricating these arrays, and oxime ligation offers a reliable method for achieving this. nih.govresearchgate.net
In this approach, glass slides or other surfaces are functionalized with hydrazide or aminooxy groups. Unmodified carbohydrates, which naturally exist in equilibrium with their open-chain aldehyde form, can then be spotted onto the surface. nih.gov The aldehyde reacts with the surface groups to form a stable hydrazone or oxime bond, covalently attaching the carbohydrate. nih.gov This technique simplifies the fabrication process and expands the range of glycans that can be used for surface functionalization, facilitating broad studies of glycan-dependent biological interactions. biomaterials.org
Enzymatic Transformations and Substrate Specificity Studies
While the oxime bond provides a stable linkage, the attached sugar moiety can still be recognized and modified by specific enzymes. This allows for the chemoenzymatic synthesis of complex glycans from simpler oxime-linked precursors.
Substrate Recognition by Glycosyltransferases (e.g., β(1,4)-galactosyltransferase)
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov These enzymes are known for their high specificity. nih.gov Research has shown that despite the modification of the anomeric carbon, sugar oximes can still serve as substrates for certain glycosyltransferases. nih.gov
Specifically, β(1,4)-galactosyltransferase 1 (β4GalT1), an enzyme that typically transfers galactose from UDP-galactose (UDP-Gal) to N-acetylglucosamine (GlcNAc), has been shown to recognize and act upon GlcNAc-oxime conjugates. nih.govuniprot.org In both solution and on the surface of liposomes, β4GalT1 can catalyze the transfer of galactose to a GlcNAc-oxime acceptor, forming a LacNAc (N-acetyllactosamine) oxime structure. nih.govmanchester.ac.uk This demonstrates that the enzyme can tolerate the oxime linkage at the reducing end of its acceptor substrate, albeit with lower efficiency compared to the native sugar. nih.gov The conversion rates reached up to 60% in solution and around 15-20% on the surface of liposomes. nih.govmanchester.ac.ukrsc.org
Preferential Substrate Consumption and Isomer Replenishment in Enzymatic Reactions
When reducing sugars are converted to oximes, they form a mixture of isomers in solution: the open-chain (E)- and (Z)-oximes and the cyclic α- and β-anomers. nih.govresearchgate.net Studies on the enzymatic galactosylation of GlcNAc oximes by β4GalT1 revealed that the enzyme does not act on all isomers equally. nih.gov
| Parameter | Value/Observation | Reference |
|---|---|---|
| Initial Isomer Distribution (E/Z/α/β) | 58% / 23% / 0% / 19% | nih.gov |
| Preferred Substrate for β4GalT1 | β-anomer | nih.govrsc.org |
| Max. Conversion in Solution (after 6 days) | ~60% | nih.govmanchester.ac.uk |
| Max. Conversion on Liposome Surface | ~15-20% | nih.govmanchester.ac.uk |
| Underlying Mechanism for High Conversion | Replenishment of the β-anomer via equilibration from other isomers | nih.govmanchester.ac.ukrsc.org |
Chemoenzymatic Synthesis of Complex Oligosaccharide Constructs
The interface of chemical synthesis and enzymatic catalysis, known as chemoenzymatic synthesis, offers a powerful strategy for the construction of complex oligosaccharides. D-Galactose oxime, (1E)-, and its derivatives have emerged as valuable building blocks in this field. The oxime linkage provides a stable and versatile connection point for the enzymatic elongation of glycan chains.
Research has demonstrated that sugar oximes can be recognized as substrates by various glycosyltransferases, the enzymes responsible for forging glycosidic bonds. For instance, studies have shown that N-acetylglucosamine (GlcNAc) oximes can be effectively galactosylated by β(1,4)-galactosyltransferase (β4GalT1) to form N-acetyllactosamine (LacNAc) structures. nih.gov This enzymatic transformation proceeds despite the presence of the oxime group, which introduces structural alterations compared to the natural substrate. It is understood that while the enzyme may exhibit a preference for a specific anomer of the sugar oxime, the dynamic equilibrium between the different isomeric forms in solution ultimately allows for significant product conversion over time. nih.gov
This principle can be extended to D-Galactose oxime, (1E)-, which can serve as an acceptor substrate for other glycosyltransferases to introduce a variety of monosaccharides, leading to the assembly of more complex and biologically relevant oligosaccharide structures. The chemoenzymatic approach allows for a level of regioselectivity and stereoselectivity that is often challenging to achieve through purely chemical methods. nih.gov The ability to enzymatically elaborate on a chemically synthesized core, such as D-Galactose oxime, streamlines the synthesis of intricate glycans that are crucial for studying various biological processes. nih.govsemanticscholar.orgfrontiersin.org
Investigation as Enzyme Inhibitors
The structural features of D-Galactose oxime, (1E)-, make it an intriguing candidate for the development of enzyme inhibitors, particularly for carbohydrate-binding proteins like lectins and carbohydrate-processing enzymes such as glycosidases.
Galectin-3 is a β-galactoside-binding lectin implicated in a range of physiological and pathological processes, including inflammation, fibrosis, and cancer. uni-saarland.defrontiersin.orgresearchgate.net Consequently, the development of potent and selective galectin-3 inhibitors is a significant area of research. D-Galactose oxime derivatives have been investigated as potential inhibitors of this important lectin.
A study focusing on synthetic galectin inhibitors explored a panel of O-galactosyl aldoximes. lu.se This research identified inhibitors with high affinity and selectivity for galectin-3. For example, a galactosyl oxime derivative was reported to have a dissociation constant (Kd) of 180 µM for galectin-3. researchgate.net The oxime moiety, in this context, serves as a scaffold to present the galactose unit to the carbohydrate recognition domain (CRD) of galectin-3, while also allowing for the introduction of various substituents to explore interactions with adjacent binding pockets.
The combination of the galactose core, essential for recognition by galectins, with the versatile oxime linkage allows for the systematic modification of the inhibitor's structure to enhance its binding affinity and selectivity for galectin-3 over other members of the galectin family. lu.senih.gov
Glycosidases are a diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes have therapeutic applications in areas such as diabetes, viral infections, and lysosomal storage diseases. nih.govrsc.org While specific inhibitors are often sought, broad-spectrum glycosidase inhibitors can also be valuable research tools.
Sugar oximes, as mimics of the natural sugar substrates, have the potential to act as glycosidase inhibitors. The presence of the nitrogen atom in the oxime functionality can lead to interactions within the enzyme's active site that mimic the transition state of the glycosidic bond cleavage, a key feature of many potent glycosidase inhibitors. acs.org Although extensive research specifically detailing the broad-spectrum glycosidase inhibitory activity of D-Galactose oxime, (1E)- is limited, the general principle of using sugar derivatives with modified anomeric carbons as glycosidase inhibitors is well-established. Further investigation is warranted to fully characterize the inhibitory profile of D-Galactose oxime, (1E)- against a wide range of glycosidases.
Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of enzyme inhibitors. In the context of D-Galactose oxime, (1E)- as a scaffold for inhibitor development, SAR studies focus on how modifications to its structure affect its binding affinity (potency) and its ability to discriminate between different target enzymes (selectivity).
For the inhibition of galectin-3, SAR studies on O-galactosyl aldoximes have revealed key insights. lu.se The nature of the aglycone portion of the molecule, attached to the oxime nitrogen, significantly influences the inhibitory activity. Aromatic and heterocyclic substituents can engage in additional interactions with the protein surface outside the primary galactose-binding site, leading to enhanced affinity. For instance, the combination of an O-(β-D-galactopyranosyl)-indole-3-carbaldoxime with triazole moieties has been shown to produce inhibitors with high affinity and selectivity for galectin-3, with Kd values as low as 11 µM. lu.se
These studies highlight the importance of the oxime as a versatile linker that allows for the exploration of chemical space around the core galactose unit to optimize interactions with the target protein. The data generated from such SAR studies are instrumental in guiding the design of next-generation inhibitors with improved pharmacological properties.
Table 1: Inhibitory Activity of D-Galactose Oxime Derivatives against Galectin-3
| Compound | Modification | Target | Dissociation Constant (Kd) |
|---|---|---|---|
| Galactosyl oxime derivative | - | Galectin-3 | 180 µM researchgate.net |
Exploitation of Amphiphilic Properties and Surfactant Activities
The unique molecular structure of D-Galactose oxime, (1E)-, which combines a hydrophilic sugar head group with the potential for attachment of a hydrophobic tail via the oxime linkage, imparts amphiphilic properties to its derivatives. This has led to the exploration of these compounds as surfactants.
Derivatives of D-Galactose oxime, where a long-chain alkyl or other nonpolar group is attached to the oxime, exhibit the characteristic properties of surfactants. These molecules can self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). At the air-water interface, they can significantly reduce the surface tension of water.
Studies on sugar oxime ether surfactants have demonstrated their potential as a novel class of surface-active agents. researchgate.net The hydrophilic-lipophilic balance (HLB) of these surfactants can be fine-tuned by varying the length and nature of both the carbohydrate head group and the hydrophobic tail. This allows for the creation of a range of surfactants with properties tailored for specific applications, such as emulsification, foaming, and dispersion. The biodegradability of the sugar component makes these surfactants an attractive, environmentally friendly alternative to some traditional petroleum-based surfactants. A comprehensive evaluation of the surface-active properties of a series of D-Galactose oxime derivatives would involve the determination of their CMC, surface tension reduction capabilities, and emulsifying power, providing valuable data for their potential application in various industries. researchgate.net
Antioxidant Potential of D-Galactose Oxime Derived Amphiphiles
The investigation into the antioxidant properties of D-Galactose oxime derivatives is part of a broader exploration of amphiphilic oximes as potential agents to counteract oxidative stress. While direct studies on D-Galactose oxime, (1E)- are not extensively detailed in available research, the principles can be understood from studies on analogous compounds. Amphiphilic molecules, which possess both water-loving (hydrophilic) and fat-loving (lipophilic) properties, are of particular interest as antioxidants because they can operate at the interface of aqueous and lipid phases, such as in cell membranes, which are primary sites of oxidative damage. nih.gov
Research into novel amphiphilic oximes and amidoximes designed as glycolipid mimetics has shown that the oxime functionality is a significant contributor to antioxidant capacity. nih.govresearchgate.net In one such study, various new amphiphilic compounds, including benzamidoxime (B57231), benzoxime, and aliphatic oxime derivatives, were synthesized and evaluated for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The findings indicated that the antioxidant activity was highest for derivatives containing a benzamidoxime group and for glycolipid mimetics that featured two oxime functionalities. nih.gov This suggests that the presence and number of oxime groups play a crucial role in enhancing the molecule's ability to neutralize free radicals. nih.govresearchgate.net
The structural design of these molecules as amphiphiles is a key aspect of their potential utility. This characteristic allows them to be effective in two-phase systems, including biological environments like cell membranes and artificial systems such as emulsions. nih.gov Therefore, amphiphiles derived from sugar oximes like D-Galactose oxime represent a promising class of compounds for mitigating oxidative processes in complex biological and chemical systems. nih.govmedcraveonline.com
Table 1: Summary of Antioxidant Activity in Amphiphilic Oxime Derivatives This table is based on general findings for the class of amphiphilic oximes, as specific data for D-Galactose oxime derived amphiphiles is limited in the reviewed literature.
| Compound Class | Key Structural Feature | Observed Antioxidant Activity (DPPH Assay) | Potential Application Area | Source(s) |
|---|---|---|---|---|
| Benzamidoxime Derivatives | Aromatic amidoxime (B1450833) group | Highest activity observed in the study | Antioxidants for biological membranes or emulsions | nih.gov |
| Glycolipid Mimetics (Dual Oxime) | Two oxime functionalities | High activity, comparable to benzamidoximes | Tackling oxidative processes in two-phase systems | nih.gov |
| Benzoxime Derivatives | Aromatic oxime group | Moderate activity | Free-radical scavenging | nih.gov |
| Glycolipid Mimetics (Single Oxime) | One oxime functionality | Moderate activity | Antioxidants for biological or artificial systems | nih.gov |
Role as Versatile Intermediates in Complex Molecular Architectures
D-Galactose oxime, (1E)-, and related sugar oximes serve as highly adaptable intermediates in the synthesis of complex molecular structures. The oxime functional group provides a stable yet reactive handle that can be used to link sugar moieties to other molecules or to serve as a substrate for further chemical or enzymatic modification. This versatility makes them valuable building blocks in the fields of medicinal chemistry and materials science.
Sugar oximes are valuable precursors in the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates, which are central to many glycosylated pharmaceuticals. The oxime linkage provides a stable connection that can withstand various reaction conditions while allowing the sugar portion to be accessible for enzymatic modification.
A compelling demonstration of this utility is the enzymatic conversion of an N-acetylglucosamine (GlcNAc) oxime into a Lactose (B1674315) N-biose (LacNAc) oxime. LacNAc is a fundamental disaccharide unit found in numerous biologically significant glycans. In a reported synthesis, β-1,4-galactosyltransferase (β4GalT1), a key enzyme in glycan biosynthesis, was used to transfer a galactose unit from a donor molecule (UDP-Gal) to a GlcNAc-oxime substrate. nih.gov This reaction successfully produced the more complex LacNAc-oxime, showing that the oxime-linked sugar is a viable substrate for glycosyltransferases. nih.gov
This enzymatic approach highlights several advantages:
Substrate Viability: It confirms that the oxime group does not prevent the sugar from being recognized and modified by specific enzymes.
Building Block Potential: It establishes that simple sugar oximes can be used as foundational units to build more elaborate, biologically active oligosaccharide chains.
High-Throughput Applications: This method is suitable for modifying surfaces, such as those of liposomes used in drug delivery, to display specific cell-targeting oligosaccharides. nih.gov
By serving as a substrate for enzymatic glycosylation, D-Galactose oxime and its analogs can act as key intermediates in the modular construction of complex glycans required for the development of targeted therapies and other advanced glycosylated pharmaceuticals. nih.gov
The oxime functional group is central to a powerful set of reactions known as "oxime ligation" or "oxime click chemistry," which are increasingly used to engineer bioactive materials such as hydrogels. nih.govresearchgate.net This chemical reaction forms a stable oxime bond by reacting a molecule containing an aldehyde or ketone with a molecule containing an aminooxy group, with water as the only byproduct. researchgate.netnih.gov
D-galactose is a particularly suitable precursor for creating such materials. The enzyme galactose oxidase selectively catalyzes the oxidation of the primary hydroxyl group at the C-6 position of D-galactose units into a reactive aldehyde. nih.govnih.gov This enzymatic step transforms a standard galactose-containing polymer into a scaffold decorated with aldehyde groups, ready for cross-linking.
This process has been applied to create novel oxime-based polymers. In one approach, galactose-containing hydroxylamines were treated with galactose oxidase. The enzyme generated a C-6 aldehyde on the same molecule that contained the hydroxylamine (B1172632) group, creating an "A-B type" monomer. This monomer then underwent a spontaneous self-condensation reaction to form unique polymers linked by oxime bonds, with molecular weights indicating the incorporation of 20-25 sugar units. nih.gov
The use of D-galactose derivatives in this context allows for the creation of:
Biocompatible Hydrogels: Polymers derived from natural sugars are often highly biocompatible and biodegradable, making them ideal for biomedical applications like tissue engineering and drug delivery. nih.gov
Tunable Materials: The properties of the resulting hydrogels, such as mechanical strength and gelation time, can be precisely controlled by factors like pH and the concentration of catalysts, allowing for the fabrication of materials tailored to specific needs. nih.gov
Through the specific and mild action of enzymes like galactose oxidase, D-galactose can be converted into a key intermediate for the bottom-up engineering of advanced, functional, and bioactive materials. nih.govnih.gov
Advanced Research Perspectives and Future Directions in D Galactose Oxime, 1e Studies
Computational Chemistry and Molecular Modeling Applications
Computational methods have become indispensable tools in modern chemical and biological research, offering unprecedented insights into molecular structure, reactivity, and dynamics. For D-Galactose oxime, (1E)-, these approaches provide a powerful means to predict its behavior and guide the design of novel derivatives with tailored properties.
Theoretical Predictions of Conformation, Reactivity, and Isomer Stability
The seemingly simple structure of D-Galactose oxime, (1E)- belies a complex conformational landscape and the potential for E/Z isomerism around the C=N bond. Understanding these features is crucial for predicting its biological activity and designing effective derivatives. Theoretical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose.
DFT calculations can be employed to determine the relative energies of different conformers of D-Galactose oxime, (1E)-, arising from the rotation around its single bonds. By mapping the potential energy surface, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt in solution. This is critical because the three-dimensional shape of a molecule dictates its ability to interact with biological targets such as enzymes and receptors. For instance, DFT studies on related oxime derivatives have successfully predicted the most stable isomers and their geometric parameters. Similar calculations for D-Galactose oxime, (1E)- would provide a foundational understanding of its preferred shape.
Furthermore, DFT can be used to investigate the electronic properties of D-Galactose oxime, (1E)-, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). These parameters are key indicators of the molecule's reactivity. The energy gap between the HOMO and LUMO, for example, can predict the molecule's susceptibility to chemical reactions. A smaller energy gap generally indicates higher reactivity. This information is invaluable for exploring novel chemical transformations and designing derivatives with specific reaction pathways in mind.
| Parameter | Predicted Information | Significance |
|---|---|---|
| Conformational Analysis | Identification of low-energy conformers and their relative stabilities. | Predicts the predominant 3D structure, which is crucial for biological interactions. |
| Electronic Properties (HOMO-LUMO gap) | Prediction of chemical reactivity and sites susceptible to nucleophilic or electrophilic attack. | Guides the design of novel chemical transformations and the synthesis of derivatives. |
| Isomer Stability (E vs. Z) | Determination of the relative thermodynamic stability of the (1E)- and (1Z)-isomers. | Informs on the expected isomeric ratio and aids in the development of stereoselective syntheses. |
Advanced Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of the most stable conformations, D-Galactose oxime, (1E)- is a dynamic entity in solution, constantly undergoing conformational fluctuations. Molecular dynamics (MD) simulations offer a powerful approach to study this dynamic behavior over time, providing a virtual window into the molecule's movements and interactions with its environment.
MD simulations model the interactions between all atoms in a system, including the solute (D-Galactose oxime, (1E)-) and the solvent (typically water), using classical mechanics. By solving Newton's equations of motion for each atom, a trajectory of the system's evolution over time can be generated. These simulations can be run for nanoseconds to microseconds, providing detailed information about conformational changes, flexibility, and intermolecular interactions. doi.orgmdpi.com
Moreover, MD simulations are instrumental in studying the interactions of D-Galactose oxime, (1E)- with water molecules. The hydration shell around the molecule plays a crucial role in its solubility and biological activity. MD can map the distribution of water molecules around the polar groups of the galactose moiety and the oxime, revealing the intricate network of hydrogen bonds that stabilize the molecule in an aqueous environment.
| Simulation Aspect | Information Gained | Future Research Direction |
|---|---|---|
| Conformational Dynamics | Characterization of the flexibility of the sugar ring and the oxime linkage. | Simulating the binding of D-Galactose oxime, (1E)- to target proteins to understand induced-fit mechanisms. |
| Solvation and Hydration | Mapping of the hydration shell and analysis of hydrogen bonding with water. | Investigating the influence of co-solvents or different ionic strengths on the molecule's dynamic behavior. |
| Interaction with Biomolecules | Prediction of binding modes and affinities with target proteins like lectins. | Guiding the rational design of derivatives with enhanced binding affinity and specificity. |
Rational Design and Synthesis of Next-Generation D-Galactose Oxime, (1E)- Derivatives
The D-Galactose oxime, (1E)- scaffold presents a versatile platform for the development of novel bioactive molecules. Through rational design and innovative synthetic strategies, next-generation derivatives can be created with enhanced biological interactions and specificity, as well as novel chemical properties.
Targeted Design for Enhanced Biological Interactions and Specificity
A primary focus in the design of D-Galactose oxime, (1E)- derivatives is to enhance their interaction with specific biological targets, particularly carbohydrate-binding proteins known as lectins. Galectins, for example, are a family of lectins that play crucial roles in cancer and inflammation, and they recognize galactose-containing glycans. doi.org The design of potent and selective galectin inhibitors is therefore a significant therapeutic goal.
The rational design of such inhibitors often begins with the known structure of the target lectin's carbohydrate recognition domain (CRD). By understanding the specific amino acid residues that interact with the galactose moiety, derivatives of D-Galactose oxime, (1E)- can be designed to form additional favorable interactions, thereby increasing binding affinity and specificity. For instance, modifying the hydroxyl groups of the galactose ring with substituents that can engage in hydrogen bonding or hydrophobic interactions with the protein surface is a common strategy. doi.orgnih.gov
The oxime functional group itself offers a convenient handle for introducing a wide range of chemical diversity. By synthesizing alkoxyamines with different functionalities, a library of D-Galactose oxime, (1E)- derivatives can be generated. These functionalities could include aromatic rings to engage in π-stacking interactions with aromatic amino acid residues in the binding site, or charged groups to form salt bridges. Computational docking studies can be used to predict the binding modes of these virtual derivatives and prioritize the most promising candidates for synthesis and biological evaluation. rsc.org
Exploration of Novel Chemical Transformations and Reaction Pathways
The chemical versatility of the oxime and the hydroxyl groups of the galactose moiety opens up numerous avenues for exploring novel chemical transformations and reaction pathways. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, is a particularly promising approach for creating complex D-Galactose oxime, (1E)- derivatives. pearson.comdntb.gov.ua
For example, glycosyltransferases could be used to enzymatically extend the carbohydrate chain from a D-Galactose oxime, (1E)- precursor. This would allow for the synthesis of complex oligosaccharide mimetics with the stable oxime linkage at their reducing end. Such molecules would be valuable tools for studying carbohydrate-protein interactions and could serve as potent inhibitors of lectins or glycosidases. pearson.com
Furthermore, the oxime group can participate in a variety of chemical reactions beyond simple formation. For instance, it can undergo cycloaddition reactions or be reduced to an alkoxyamine. These transformations can be used to create novel molecular architectures with unique biological properties. The development of new catalysts and reaction conditions for these transformations will be a key area of future research.
Integration into Systems Glycobiology and Glycomics Research
The fields of systems glycobiology and glycomics aim to understand the complex roles of glycans in biological systems on a global scale. D-Galactose oxime, (1E)- and its derivatives are poised to become valuable tools in these endeavors, enabling the study of glycan function in a systematic and high-throughput manner.
Oxime ligation is a powerful tool for the chemoselective attachment of carbohydrates to surfaces, probes, or other biomolecules. mdpi.com This has significant implications for glycomics, where the analysis of complex mixtures of glycans is a major challenge. By converting reducing sugars, including galactose, to their corresponding oximes, they can be readily labeled with fluorescent tags or biotin (B1667282) for detection and enrichment. mdpi.commdpi.com This approach facilitates the profiling of the glycome and the identification of changes in glycosylation associated with disease.
Mass spectrometry is a cornerstone of glycomics analysis, and D-Galactose oxime, (1E)- derivatives can be designed to enhance their detection by this technique. biosynth.comresearchgate.net For example, incorporating a permanently charged group into the alkoxyamine portion of the molecule can improve ionization efficiency in electrospray ionization mass spectrometry.
In the broader context of systems glycobiology, D-Galactose oxime, (1E)- analogs can be used as chemical reporters to probe glycan metabolism and function in living cells. By introducing a "clickable" functional group, such as an azide (B81097) or an alkyne, into the D-Galactose oxime, (1E)- molecule, it can be metabolically incorporated into cellular glycans. Subsequent bioorthogonal ligation with a fluorescent probe or an affinity tag allows for the visualization and identification of the modified glycoconjugates. rsc.org This approach can provide valuable insights into the dynamic processes of glycosylation and the roles of specific glycans in cellular signaling and recognition events.
Contribution to Understanding Complex Glycan Recognition and Biological Function
D-Galactose oxime, (1E)-, as a mimic of the open-chain form of D-galactose, offers a unique tool to investigate the intricacies of glycan recognition by glycan-binding proteins (GBPs). The presentation of galactose is critical for various biological processes, and understanding these interactions is paramount.
Glycans, complex carbohydrates, are involved in a vast array of cell-cell interactions that are fundamental to immunity and infection. nih.gov The terminal galactose residue is a key recognition motif for several families of GBPs, including C-type lectins and galectins. nih.govnih.gov For example, the C-type carbohydrate recognition domain in proteins like BDCA-2 demonstrates a strong affinity for galactose-terminated glycans. nih.gov The interaction is highly specific, with the addition of a terminal galactose to a glycan structure increasing binding affinity significantly. nih.gov
Research utilizing synthetic glycans and glycomimetics, including structures related to D-galactose oxime, allows for the dissection of these specific interactions. By presenting a stabilized form of the galactose structure, researchers can probe the binding pockets of lectins and understand the subtle specificities that govern recognition. nih.gov For instance, studies have shown how the orientation and linkage of sialic acid to galactose residues can dramatically alter the binding preferences of Siglecs, a family of sialic acid-binding immunoglobulin-like lectins. nih.gov This level of detail is crucial for understanding how glycan patterns on cell surfaces translate into specific biological signals in health and disease.
Future studies will likely employ D-galactose oxime, (1E)- and its derivatives in high-throughput screening assays and structural biology techniques to map the full spectrum of its interactions with the human glycome. This will provide a deeper understanding of how pathogens exploit host glycans for entry and how the immune system distinguishes between self and non-self.
Advancement in Glyco-Engineering Toolboxes
The chemical stability and reactivity of the oxime linkage make D-Galactose oxime, (1E)- a valuable component in the expanding toolbox of glyco-engineering. Oxime ligation is a chemoselective reaction that allows for the conjugation of sugars to various molecules, including lipids, proteins, and surfaces, under mild conditions. nih.gov
This methodology is particularly useful for the creation of neoglycoconjugates and glycoarrays, which are powerful tools for studying glycan-protein interactions. For example, oxime-linked glycoconjugates can be enzymatically elaborated to create more complex oligosaccharides. nih.gov Despite existing as a mixture of isomers in solution, N-acetylglucosamine (GlcNAc) oximes have been shown to be effective substrates for galactosyltransferases, enabling the synthesis of more complex glycan structures both in solution and on surfaces like liposomes. nih.gov This demonstrates the potential for combining the stability of oxime chemistry with the precision of enzymatic synthesis to build intricate glycan structures.
The ability to create custom-designed glycans and attach them to different scaffolds opens up numerous possibilities for the development of:
Targeted drug delivery systems: Oligosaccharide-coated liposomes and nanoparticles can be designed to target specific cell types by displaying glycans that are recognized by cell-surface receptors. nih.gov
Diagnostic tools: Glycoarrays functionalized with specific oxime-linked glycans can be used to profile the glycan-binding specificities of antibodies or pathogens.
Vaccine development: Synthetic glycans that mimic those found on the surface of pathogens can be conjugated to carrier proteins to elicit a targeted immune response.
The modular nature of oxime formation allows for the easy alteration of components without the need for extensive synthetic redesign, making it a highly adaptable strategy for glyco-engineering. nih.gov
Emerging Challenges and Opportunities in D-Galactose Oxime Research
While the potential of D-Galactose oxime, (1E)- is significant, several challenges remain in its synthesis and application. Overcoming these hurdles will present new opportunities for innovation in organic chemistry and glycobiology.
Precision Control over Stereoisomer Formation in Complex Syntheses
A significant challenge in the synthesis of D-galactose oxime and its derivatives is the control of stereoisomerism. The formation of the oxime can result in a mixture of (E) and (Z) isomers, and the sugar itself can exist in equilibrium between its cyclic and open-chain forms. nih.govuni.lu This heterogeneity can complicate purification and can impact the biological activity of the final product, as glycan-binding proteins often exhibit a high degree of stereoselectivity. researchgate.net
The challenge lies in developing synthetic methodologies that favor the formation of the desired (1E)- isomer with high selectivity. This requires a deep understanding of the reaction mechanism and the factors that influence the stereochemical outcome, such as solvent, temperature, and the nature of the reagents. While various methods exist for the synthesis of oximes, achieving high stereoselectivity in the context of a polyhydroxylated and stereochemically rich molecule like galactose remains a non-trivial task. researchgate.net
Future research in this area will likely focus on:
Catalytic methods: The development of catalysts that can direct the stereochemical outcome of the oximation reaction.
Protecting group strategies: The use of specific protecting groups to lock the galactose molecule in a conformation that favors the formation of the (1E)- isomer.
Advanced purification techniques: The development of more efficient methods for separating the (E) and (Z) isomers.
Successfully addressing this challenge will be crucial for producing well-defined glycoconjugates for biological studies and for the development of glycan-based therapeutics where precise stereochemistry is essential for efficacy.
Development of Scalable and Environmentally Sustainable Synthesis Routes
There is a growing need for "green" chemistry approaches in the synthesis of carbohydrate derivatives. This includes the use of:
Biocatalysis: Employing enzymes, such as galactose oxidase, to perform specific transformations under mild conditions. oup.comnih.gov
Flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency, control, and safety, which can be particularly advantageous for scaling up production. dur.ac.uk
Renewable starting materials: Investigating the use of abundant and renewable sources of galactose, such as lactose (B1674315) from cheese whey waste, to create more sustainable production pipelines. dur.ac.uk
The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage. mdpi.com
The opportunity lies in integrating these modern synthetic technologies to create a robust and sustainable platform for the production of D-Galactose oxime, (1E)- and other valuable carbohydrate-based building blocks. This will not only make these compounds more accessible for research but also pave the way for their potential commercialization in various biotechnological and pharmaceutical applications.
Q & A
Basic Research Questions
Q. How can researchers synthesize (1E)-D-Galactose oxime with high stereoselectivity?
- Methodological Answer :
- Step 1 : Protect the hydroxyl groups of D-galactose using acetyl or benzyl groups to prevent undesired side reactions during oxime formation .
- Step 2 : React the protected D-galactose with hydroxylamine hydrochloride under controlled pH (e.g., pH 4–5) and temperature (40–60°C) to favor (1E)-isomer formation .
- Step 3 : Purify the product via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm stereochemistry using NMR (e.g., NOESY for spatial proton correlations) .
- Safety Note : Use PPE (gloves, safety glasses) and work in a fume hood to avoid exposure to hydroxylamine vapors .
Q. What characterization techniques are critical for confirming the structure of (1E)-D-Galactose oxime?
- Methodological Answer :
- FT-IR : Verify the presence of oxime C=N stretching bands (~1640 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .
- NMR : Use - and -NMR to assign stereochemistry. For example, the (1E)-isomer will show distinct coupling constants for the oxime proton (J ≈ 10–12 Hz) compared to the (1Z)-isomer .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., C₆H₁₁NO₆: MW 193.16 g/mol) .
Q. What are the optimal storage conditions for (1E)-D-Galactose oxime to ensure long-term stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Store at –20°C in a desiccator to minimize hydrolysis .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, UV detection at 210 nm) to detect degradation products. A purity drop >5% indicates compromised stability .
Advanced Research Questions
Q. How can researchers design experiments to study (1E)-D-Galactose oxime’s role in glycoconjugate synthesis while mitigating side reactions?
- Methodological Answer :
- Experimental Design :
Control Groups : Compare reaction outcomes with and without oxime derivatives to isolate its effect on glycosylation efficiency .
Variable Screening : Test temperature (25–60°C), catalysts (e.g., BF₃·Et₂O), and protecting groups (e.g., acetyl vs. benzyl) to optimize yield .
Side Reaction Monitoring : Use TLC or LC-MS to detect byproducts (e.g., elimination products from β-elimination) and adjust reaction conditions accordingly .
- Data Interpretation : Correlate reaction parameters with NMR-confirmed product ratios to identify optimal conditions .
Q. How should researchers resolve discrepancies in spectroscopic data when analyzing (1E)-D-Galactose oxime derivatives?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, CD spectroscopy for chirality) to resolve ambiguities in NMR or IR data .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict -NMR chemical shifts and compare with experimental data .
- Collaborative Analysis : Consult crystallography databases (e.g., Cambridge Structural Database) to compare bond angles and torsion angles with known oxime structures .
Q. What strategies enhance the bioavailability of (1E)-D-Galactose oxime in in vivo studies?
- Methodological Answer :
- Formulation Optimization :
Lipid Nanoparticles : Encapsulate the oxime in PEGylated liposomes to improve plasma half-life .
Prodrug Design : Synthesize acetylated or glycosylated prodrugs to enhance membrane permeability .
- Bioavailability Assessment :
- Conduct pharmacokinetic studies in murine models, measuring plasma concentrations via LC-MS/MS at timed intervals post-administration .
- Compare tissue distribution (e.g., liver, brain) using radiolabeled -(1E)-D-Galactose oxime .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
